Allopregnan-21-ol-3,11,20-trione

Description

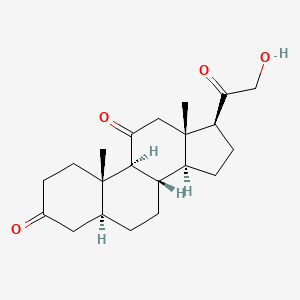

Allopregnan-21-ol-3,11,20-trione (CAS: 51297-06-4) is a 5α-pregnane steroid derivative characterized by a hydroxyl group at C-21 and ketone groups at C-3, C-11, and C-20. Its molecular formula is C₂₁H₃₀O₄, with a molecular weight of 346.46 g/mol and seven defined stereocenters, conferring a rigid, saturated tetracyclic structure . Unlike Δ⁴-unsaturated steroids (e.g., cortisol or cortisone), the 5α-pregnane backbone lacks a double bond, which may influence metabolic stability and receptor binding. While its direct biological activity is less documented, structural analogs highlight its relevance in steroid metabolism and synthetic pathways.

Properties

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14-,15-,16+,19+,20-,21-/m0/s1 |

InChI Key |

ZDUVZJUTJOBJHS-RRSMVVDXSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of Allopregnan-21-ol-3,11,20-trione with related corticosteroids and synthetic derivatives:

Key Structural Differences and Implications

Ring Saturation (5α-Pregnane vs. Δ⁴-Pregnene)

- This compound : The saturated 5α-pregnane backbone reduces susceptibility to enzymatic reduction (e.g., 5α-reductase) compared to Δ⁴-unsaturated analogs like cortisone . This may extend its metabolic half-life but reduce glucocorticoid receptor (GR) affinity, as Δ⁴ unsaturation is critical for GR binding .

- 11-Dehydro-Corticosterone : The Δ⁴ double bond enhances reactivity, enabling rapid modulation of electrolyte balance in adrenalectomized animals .

Hydroxylation and Ketone Positioning

- Cortisone vs. Prednisolone : Cortisone’s 11-keto group requires reduction to 11β-OH (forming cortisol) for activity, whereas prednisolone’s pre-existing 11β-OH and Δ¹,⁴-diene amplify GR binding and anti-inflammatory potency .

- 21-Deoxycortisone : Absence of the 21-OH group diminishes mineralocorticoid effects, underscoring the importance of this moiety in aldosterone-like activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.